1-(Cyclohexyl(pyridin-3-yl)methyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound features a piperazine ring substituted with a cyclohexyl group and a pyridin-3-ylmethyl moiety, contributing to its unique properties and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of piperazine with substituted pyridine and cyclohexyl groups. Its structure and synthesis have been discussed in several scientific publications, highlighting its relevance in drug development and therapeutic applications .
The synthesis of 1-(Cyclohexyl(pyridin-3-yl)methyl)piperazine dihydrochloride typically involves several key steps:
These synthetic methods can vary based on the desired purity and yield, often employing techniques such as refluxing, crystallization, and chromatography for purification .
The molecular structure of 1-(Cyclohexyl(pyridin-3-yl)methyl)piperazine dihydrochloride can be represented as follows:
The compound features:
The compound's structural data can be analyzed using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its molecular conformation and functional groups present .
1-(Cyclohexyl(pyridin-3-yl)methyl)piperazine dihydrochloride participates in several chemical reactions due to its functional groups:
These reactions are crucial for exploring its potential therapeutic applications .
The mechanism of action of 1-(Cyclohexyl(pyridin-3-yl)methyl)piperazine dihydrochloride primarily involves its interaction with neurotransmitter receptors in the central nervous system.
These interactions can lead to various pharmacological effects, making it a candidate for further research in neuropharmacology .
Relevant data from studies indicate that these properties contribute significantly to its usability in pharmaceutical formulations .
1-(Cyclohexyl(pyridin-3-yl)methyl)piperazine dihydrochloride has several scientific uses:
Piperazine derivatives are classified by their nitrogen substitutions and appended pharmacophores. This compound belongs to the N-[(heteroaryl)alkyl]piperazine subclass, characterized by:
Computational modeling reveals that the cyclohexyl group occupies a hydrophobic pocket in aminergic GPCRs, sterically excluding off-target binding (e.g., histamine H₁ receptors). This contrasts with flexible-chain analogs showing promiscuous receptor engagement [8]. The pyridinyl nitrogen’s orientation facilitates salt bridges with aspartate residues (e.g., D³·³² in dopamine D₂ receptors), critical for anchoring [8].
Table 1: Structural Features and Receptor Interactions
Structural Element | Conformational Effect | Receptor Interaction Target |
---|---|---|
Piperazine core | Basic center (pKₐ ~8.5) for cation formation | Aspartate in transmembrane helix 3 |
Cyclohexyl group | Restricts bond rotation; enforces chair conformation | Hydrophobic subpocket in 5-HT₂ₐ/D₂ |
Pyridin-3-yl moiety | Planar hydrogen-bond acceptor | Ser⁵·⁴³ in 5-HT₇ receptor |
Chiral benzylic carbon | Stereospecific binding pocket complementarity | Enantioselective efficacy (R > S) |
Piperazine scaffolds evolved from early antipsychotics like 1-(pyridinyl)piperazines (e.g., buspirone). Key milestones include:
Synthetic routes typically involve:
Table 2: Evolution of Key Piperazine-Based Neuropharmacological Agents
Compound | Structural Features | Primary Targets (Ki, nM) | Therapeutic Application |
---|---|---|---|
Buspirone | Pyrimidinylpiperazine | 5-HT₁ₐ (15) | Anxiety |
Lurasidone | Benzisothiazolyl + constrained cyclohexyl | D₂ (1.7), 5-HT₂ₐ (0.5) | Schizophrenia |
D2AAK3* | Flexible arylalkyl | D₂ (68), 5-HT₁ₐ (210) | Antipsychotic lead (multi-target) |
This scaffold | Chiral cyclohexyl(pyridinyl)methyl | D₂ (45), 5-HT₇ (12) | Preclinical CNS candidate |
*Lead compound from which this scaffold was optimized [1].
The benzylic carbon generates enantiomers with distinct pharmacodynamic profiles:
In vivo studies in rodent models demonstrate:
Enantiopure synthesis employs:
Table 3: Chiral Impact on Pharmacological Parameters
Parameter | R-Enantiomer | S-Enantiomer | Racemate |
---|---|---|---|
D₂ Ki (nM) | 45 ± 3.2 | 280 ± 18 | 69 ± 4.1 |
5-HT₇ Ki (nM) | 12 ± 0.9 | 95 ± 6.3 | 35 ± 2.4 |
σ₁ Ki (nM) | >1,000 | 120 ± 8.1 | 410 ± 29 |
In vivo efficacy | Antipsychotic (ED₅₀ 3 mg/kg) | Antiallodynic (neuropathic pain) | Mixed behavioral effects |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1